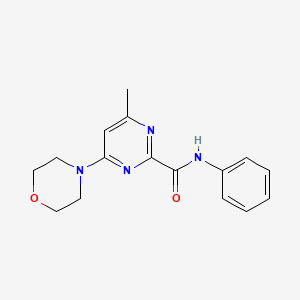

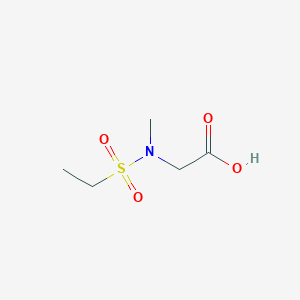

![molecular formula C22H18N4O4 B2524642 3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 866048-96-6](/img/structure/B2524642.png)

3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime is a complex organic molecule that likely exhibits significant biological activity due to the presence of multiple functional groups such as the hydrazone and oxime moieties. These functional groups are known to participate in various chemical reactions and have been studied for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents. For instance, the reaction of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate can yield different products depending on the reaction conditions, demonstrating the versatility of these compounds in synthetic chemistry . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic pathways may be applicable.

Molecular Structure Analysis

The molecular structure of hydrazone derivatives is characterized by the presence of a hydrazone moiety, which is a result of the condensation of a hydrazine with a ketone or aldehyde. The nitro group attached to the phenyl ring is a significant substituent that can influence the electronic properties of the molecule and potentially its reactivity . The oxime function, which is formed from the reaction of hydroxylamine with an aldehyde or ketone, can also impact the molecule's chemical behavior and stability.

Chemical Reactions Analysis

The chemical reactivity of hydrazone-containing compounds can lead to various reaction pathways. For example, 2-[(4-nitrophenyl)-hydrazono]-3-oxo-3-phenyl-propanal can undergo a 6π-electrocyclization reaction with ethyl cyanoacetate to yield a pyridocinnoline derivative . This indicates that the compound may also participate in similar cyclization reactions, potentially leading to heterocyclic structures with interesting biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime are not provided, related compounds such as 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been synthesized and evaluated for their biological activities . These properties are influenced by the molecular structure, particularly the functional groups and their arrangement, which can affect solubility, stability, and reactivity. The presence of the nitro group and the hydrazone linkage are likely to contribute to the compound's ability to act as an antioxidant or enzyme inhibitor, as seen in similar compounds .

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Organic Compounds

- Research has focused on synthesizing and characterizing various organic compounds, including hydrazones and oximes, which have potential applications in developing new materials and pharmaceuticals. For example, studies have explored the condensation reactions of 2-arylhydrazono-3-oxopropanals to yield oximes and their cyclization into isoxazoles and arylazopyrazoles, indicating a method for creating compounds with potential biological activity (Abdel-Khalik, Agamy, & Elnagdi, 2000).

Antibacterial and Antimicrobial Activities

- Novel compounds synthesized from related structures have shown promising antibacterial and antimicrobial activities. For instance, compounds derived from 3-oxo-2-arylhydrazonopropanals exhibited antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Naik, Prasad, Spoorthy, & Ravindranath, 2013).

Applications in Nonlinear Optical Materials

- The research on organic nonlinear optical materials, including nitrophenylhydrazone derivatives, has been highlighted. These materials, based on pyrrole with various substituents, have been synthesized and investigated for their polymorphs, showing significant macroscopic nonlinearity and potential for application in optical technologies (Kwon et al., 2008).

Chemical Sensing and Chemosensors

- Some studies have focused on the synthesis of compounds for use as chemical sensors or chemosensors. For example, substituted aryl hydrazones of β-diketones have been synthesized and used as chemosensors for detecting biologically and environmentally significant ions, showcasing their utility in environmental monitoring and biological research (Subhasri & Anbuselvan, 2014).

Drug Discovery and Development

- The synthesis and evaluation of novel compounds for drug discovery have been a significant area of research. Compounds synthesized from related chemical structures have been tested for their biological activities, including antimicrobial and tuberculostatic activities, providing a basis for the development of new therapeutic agents (Gobis et al., 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2E,3E)-3-methoxyimino-2-[(4-nitrophenyl)hydrazinylidene]-1-(4-phenylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4/c1-30-23-15-21(25-24-19-11-13-20(14-12-19)26(28)29)22(27)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15,24H,1H3/b23-15+,25-21+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAVZYCPMNZKBG-KOVWYDNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

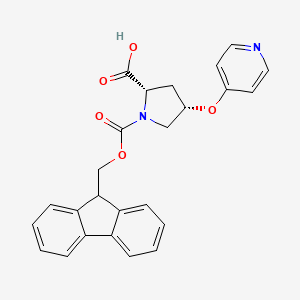

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide](/img/structure/B2524565.png)

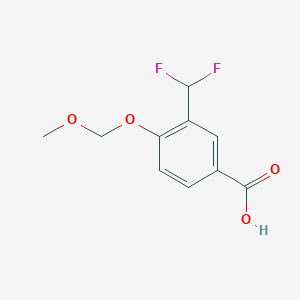

![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)

![2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate](/img/structure/B2524571.png)

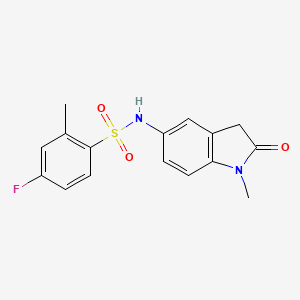

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2524575.png)

![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-3-fluorosulfonyloxybenzene](/img/structure/B2524576.png)

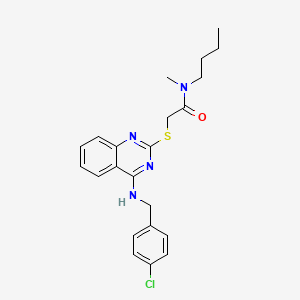

![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)

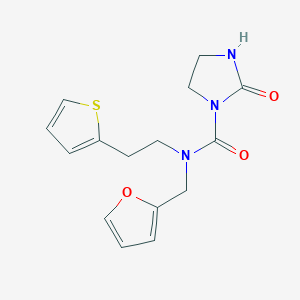

![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)